molecular formula C21H16F2N2O4S2 B2902092 2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 922453-69-8

2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2902092
CAS No.: 922453-69-8
M. Wt: 462.49
InChI Key: OKTZUPWACXRHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a unique hybrid structure incorporating benzothiazole, furan, and benzylsulfonyl acetamide motifs. The benzothiazole core is a privileged scaffold in pharmaceutical sciences, known to be associated with a wide range of biological activities. Research into analogous structures has indicated potential for enzyme inhibition, particularly in areas such as kinase and protease research . The strategic incorporation of fluorine atoms is a common practice in lead optimization to influence a compound's potency, metabolic stability, and membrane permeability. The primary research applications for this compound are anticipated to include investigation into its mechanism of action against specific biological targets, assessment of its binding affinity, and evaluation of its efficacy in various cellular and biochemical assays. It serves as a critical tool compound for exploring structure-activity relationships (SAR) in the development of new therapeutic agents, potentially for applications in oncology, neurology, or infectious diseases . Researchers can utilize this molecule to probe complex biological pathways and validate novel drug targets. Please Note: This product is intended for research and laboratory use only. It is not intended for human consumption, diagnostic use, or any therapeutic application. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

2-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O4S2/c22-15-9-17(23)20-18(10-15)30-21(24-20)25(11-16-7-4-8-29-16)19(26)13-31(27,28)12-14-5-2-1-3-6-14/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTZUPWACXRHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)N(CC2=CC=CO2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of N-(benzo[d]thiazol-2-yl)acetamides, which have been extensively studied for their antitumor, anti-inflammatory, and enzyme-inhibitory activities. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Properties References
Target Compound - 4,6-Difluorobenzo[d]thiazol-2-yl
- Benzylsulfonyl
- Furan-2-ylmethyl
- High thermal stability (inferred)
- Potential VEGFR-2/HDAC4 inhibition (speculative)
- Enhanced solubility due to sulfonyl group
GB7 () - 4,6-Difluorobenzo[d]thiazol-2-yl
- 4-Bromobenzylidene-thiazolidinedione
- Melting point >300°C (charred)
- HDAC4 binding activity
- IR: C=O (1743 cm⁻¹), C-F (1153 cm⁻¹)
6d () - 6-Nitrobenzo[d]thiazol-2-yl
- Thiadiazole-thioacetamide
- Antitumor activity (IC₅₀: 1.2–3.8 µM)
- VEGFR-2 inhibition (IC₅₀: 0.13 µM)
- HPLC purity: 95–98%
GB12 () - 4,6-Difluorobenzo[d]thiazol-2-yl
- Benzylidene-thiazolidinedione
- Melting point: 280–282°C
- LCMS: m/z 429.9 [(M-2H)+]
- IR: NH (3335 cm⁻¹), C=O (1751 cm⁻¹)
4a–4d () - 6-Nitrobenzo[d]thiazol-2-yl
- Substituted benzylidene-thiazolidinedione
- Antifungal activity (moderate)
- Melting points: 199–261°C
- MS: m/z 458–519

Key Differences

Sulfonyl vs. Thiazolidinedione: The benzylsulfonyl group in the target compound may improve aqueous solubility relative to thiazolidinedione-based analogues (e.g., GB7, GB12), which are prone to metabolic oxidation . Furan vs.

Biological Activity :

  • Compounds with 4,6-difluorobenzo[d]thiazol-2-yl cores (e.g., GB7 , GB12 ) demonstrate histone deacetylase (HDAC) inhibition, suggesting the target compound may share similar mechanisms .
  • Thiadiazole-thioacetamide derivatives (e.g., 6d ) exhibit potent VEGFR-2 inhibition, but the benzylsulfonyl group in the target compound may shift selectivity toward other kinases or epigenetic targets .

Synthetic Accessibility: The target compound likely requires sequential sulfonylation and alkylation steps, contrasting with thiazolidinedione derivatives synthesized via Knoevenagel condensations (e.g., GB7) .

Research Findings and Data Tables

Physicochemical Properties

Parameter Target Compound GB7 6d
Molecular Weight ~480 (estimated) 504.3 458.4
Melting Point >250°C (inferred) >300°C 199–201°C
HPLC Purity N/A 95.31% 95–98%
Key IR Bands C=O (~1700 cm⁻¹), C-F (~1150 cm⁻¹) 1743 cm⁻¹ (C=O), 1153 cm⁻¹ (C-F) 1685 cm⁻¹ (C=O)

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions. A common approach starts with constructing the 4,6-difluorobenzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions. The benzylsulfonyl group is introduced via nucleophilic substitution or sulfonylation reactions, while the furan-2-ylmethyl and acetamide moieties are added through alkylation or amidation steps. Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), with reaction temperatures maintained between 0°C and reflux, depending on the step. Catalysts like triethylamine or DMAP may enhance yields .

Q. How can researchers confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify connectivity of the benzothiazole, furan, and sulfonyl groups. For example, the fluorinated aromatic protons on the benzothiazole ring appear as doublets in the 7.5–8.5 ppm range, while the furan protons resonate at 6.2–7.3 ppm .
  • High-Performance Liquid Chromatography (HPLC): Purity (>95%) is confirmed using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+) and isotopic patterns consistent with fluorine and sulfur .

Q. What initial biological assays are suitable for screening activity?

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported in µg/mL .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values (typically 1–50 µM for active derivatives) .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or topoisomerases, measuring inhibition at varying concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl, benzylsulfonyl) influence bioactivity?

  • Fluorine Substituents: The 4,6-difluoro groups on the benzothiazole enhance lipophilicity and metabolic stability, improving membrane permeability. Fluorine’s electron-withdrawing effect also strengthens hydrogen bonding with target proteins .
  • Benzylsulfonyl Group: This moiety increases binding affinity to enzymes (e.g., kinase ATP pockets) via hydrophobic and π-π interactions. Replacing benzyl with smaller alkyl groups reduces potency, as shown in SAR studies .
  • Furan Methyl Group: The furan-2-ylmethyl substituent may contribute to π-stacking with aromatic residues in target proteins. Oxidizing the furan to a diketone derivative alters solubility but diminishes activity .

Q. What is the hypothesized mechanism of action?

Molecular docking simulations suggest interactions with kinase ATP-binding domains (e.g., EGFR or Aurora kinases). The sulfonyl group forms hydrogen bonds with backbone amides (e.g., Met793 in EGFR), while the benzothiazole core occupies hydrophobic pockets. Experimental validation involves:

  • Kinase Inhibition Assays: Measure IC50 values against recombinant enzymes.
  • Mutagenesis Studies: Introduce point mutations (e.g., T790M in EGFR) to assess resistance profiles .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy?

  • Solubility and LogP: Poor aqueous solubility (logP >3) may limit bioavailability. Use shake-flask methods to measure solubility and introduce hydrophilic groups (e.g., PEGylation) .
  • Metabolic Stability: Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., sulfonyl reduction). Stabilize vulnerable sites via deuteration or fluorination .
  • Pharmacokinetics (PK): Conduct rodent PK studies to assess half-life (t1/2) and clearance rates. Low oral bioavailability may necessitate formulation optimization (e.g., nanoparticles) .

Q. What strategies optimize solubility without compromising activity?

  • Derivatization: Introduce tertiary amines or hydroxyl groups at the acetamide’s methyl position to enhance water solubility. For example, replacing the benzylsulfonyl with a morpholinosulfonyl group increases solubility 10-fold but retains IC50 values .
  • Prodrug Approach: Convert the acetamide to a phosphate ester prodrug, which hydrolyzes in vivo to release the active compound .
  • Co-crystallization: Co-formulate with cyclodextrins to improve dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.